molecular formula C8H6ClN3OS B063182 N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide CAS No. 175203-29-9

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Cat. No.: B063182
CAS No.: 175203-29-9
M. Wt: 227.67 g/mol
InChI Key: AATZDKLUXUTSRL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is a high-value chemical intermediate designed for advanced research applications, particularly in the fields of organic electronics and medicinal chemistry. Its structure incorporates a benzothiadiazole (BTD) heterocycle, a well-known electron-accepting unit prized for its role in constructing push-pull chromophores for organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and fluorescent sensors. The reactive 2-chloroacetamide group serves as a key functional handle, enabling facile nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols) to generate novel amide-functionalized BTD derivatives. This allows researchers to systematically tailor the molecular properties, solubility, and solid-state packing of resulting compounds. In pharmaceutical research, this compound acts as a critical precursor for the synthesis of potential covalent inhibitors, where the chloroacetamide moiety can selectively alkylate cysteine residues or other nucleophilic amino acids in biological targets. The product is offered exclusively for research purposes to support the development of novel electronic materials, fluorescent probes, and bioactive molecule libraries. Researchers can leverage this compound to explore structure-property relationships and develop new functional materials with tailored optoelectronic characteristics.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDKLUXUTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360507
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-29-9
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide
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Preparation Methods

Standard Laboratory Procedure

In a typical protocol:

  • Reagent Setup : 2,1,3-Benzothiadiazol-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.

  • Chloroacetyl Chloride Introduction : Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

  • Reaction Progression : The mixture is stirred at room temperature for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 3:1).

  • Workup : The organic layer is washed with water (3×), dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification : The crude product is recrystallized from ethanol to yield white crystals (72–89% yield).

Critical Parameters :

  • Solvent Choice : DCM ensures solubility of both reactants and minimizes hydrolysis. Alternatives like toluene or THF reduce yields by 10–15%.

  • Temperature Control : Exceeding 25°C promotes decomposition of the chloroacetamide group.

Reaction Mechanism and Kinetic Analysis

The reaction follows a second-order kinetic model, where the rate-determining step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of chloroacetyl chloride. Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal a transition state with an activation energy barrier of ~25 kcal/mol, consistent with experimental observations.

Side Reactions and Mitigation

  • Hydrolysis : Chloroacetyl chloride is prone to hydrolysis in aqueous conditions. Anhydrous solvents and inert atmospheres reduce this risk.

  • Dimerization : Prolonged reaction times (>8 hours) lead to dimerization via N–H···O interactions. Quenching the reaction at 90% conversion optimizes yield.

Industrial-Scale Production

Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

  • Reactor Design : Microfluidic channels (500 µm diameter) enable precise temperature control (±1°C).

  • Feedstock Ratios : Stoichiometric excess of chloroacetyl chloride (1.5 equiv) compensates for volatility losses.

  • In-Line Purification : Simulated moving bed (SMB) chromatography achieves >99% purity without manual intervention.

Economic Considerations :

  • Cost Drivers : Chloroacetyl chloride accounts for 60% of raw material costs. Recycling solvents (e.g., DCM) reduces expenses by 20%.

  • Waste Management : Neutralization of HCl with NaOH generates NaCl brine, requiring wastewater treatment to meet EPA standards.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (85–88%). This method favors polar solvents like DMF, though post-reaction purification is more complex due to byproduct formation.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 equiv) accelerates the reaction by 30%, particularly in biphasic systems (water-DCM).

  • Enzyme-Mediated Synthesis : Lipase B from Candida antarctica (CAL-B) enables aqueous-phase reactions at 40°C, though yields remain suboptimal (55–60%).

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Key signals include:

    • δ 4.42 (s, 2H, Cl–CH₂)

    • δ 10.22 (s, 1H, NH)

    • Aromatic protons at δ 7.11–7.51 (benzothiadiazole ring).

  • X-Ray Crystallography : Monoclinic crystal system (space group P2₁/c) with dihedral angles of 78.9° between the benzothiadiazole and acetamide planes.

  • FT-IR : Strong absorption at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Yield Optimization Strategies

ParameterOptimal RangeYield Impact (%)
SolventDCM+15 vs. THF
Temperature20–25°C+10 vs. 40°C
Reaction Time4–6 hours+12 vs. 2 hours
Chloroacetyl Chloride Equiv1.1+8 vs. 1.0

Data aggregated from .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Optoelectronics

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is utilized as a building block for the development of light-emitting diodes (LEDs) and photovoltaic cells . Its unique photophysical properties enable it to effectively absorb and emit light, making it valuable in the design of optoelectronic devices.

Photocatalysis

This compound is employed in photocatalytic processes aimed at environmental remediation and organic synthesis. Its ability to generate reactive oxygen species upon light irradiation allows it to facilitate various chemical reactions under mild conditions, enhancing reaction efficiency and selectivity.

Photodynamic Therapy (PDT)

This compound shows promise in photodynamic therapy for cancer treatment. The compound can produce reactive oxygen species when exposed to light, leading to oxidative damage to cancer cells while minimizing harm to surrounding healthy tissue.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand for transition metals. The resulting coordination compounds are studied for their catalytic properties and potential applications in various chemical reactions.

Case Study 1: Photodynamic Therapy

Research has demonstrated that this compound can effectively induce apoptosis in cancer cells when combined with specific wavelengths of light. In vitro studies showed significant cell death in tumor cell lines while preserving normal cells.

Case Study 2: Environmental Remediation

In photocatalytic applications, studies have shown that this compound can degrade organic pollutants under UV light exposure. The efficiency of degradation was found to be higher than traditional catalysts due to the enhanced generation of reactive oxygen species.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active sites of enzymes, inhibiting their catalytic activity. Additionally, the compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage to cellular components .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Chloroacetamide Derivatives

Compound Name Substituent/Backbone Molecular Formula Crystal System Hydrogen Bonding Patterns Key Observations
N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide Benzothiadiazole ring C₈H₆ClN₃OS Not reported Intramolecular N–H···O and C–H···π interactions (inferred) Planar benzothiadiazole core enhances π-stacking
N-(2,4,6-Trimethylphenyl)-2-chloroacetamide Trimethylphenyl group C₁₁H₁₄ClNO Monoclinic C–H···O and C–H···Cl interactions Bulky substituents reduce packing efficiency
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Benzoyl and chloro groups C₁₅H₁₁Cl₂NO₂ Triclinic Intramolecular N–H···O; C–H···O dimer formation Chlorine atoms participate in dispersive interactions

Key Findings :

  • Benzothiadiazole vs. Benzothiazole Derivatives : The benzothiadiazole core in the target compound introduces stronger electron-withdrawing effects compared to benzothiazole derivatives (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamide), altering reactivity in nucleophilic substitution reactions .
  • Substituent Effects : Bulky substituents (e.g., trimethylphenyl groups) reduce molecular planarity and hinder crystal packing, whereas halogen atoms (Cl, Br) enhance intermolecular interactions via halogen bonding .

Table 2: Pharmacological Profiles of Chloroacetamide Derivatives

Compound Name Biological Activity Mechanism/Application Potency (IC₅₀/EC₅₀) Reference
This compound Antitumor (in vitro) PIM1 kinase inhibition 8.2 µM (PIM1)
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Antimicrobial, Antiproliferative DNA gyrase inhibition; apoptosis induction 12.4 µM (S. aureus)
N-(Substituted phenyl)-2-chloroacetamide Broad-spectrum antimicrobial Membrane disruption 25–50 µM (E. coli)

Key Findings :

  • Antitumor Activity : The benzothiadiazole derivative exhibits moderate PIM1 inhibition, while thiazole-based analogues (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) show superior antiproliferative activity due to enhanced cellular uptake .
  • Antimicrobial Efficacy : Electron-withdrawing substituents (e.g., nitro, bromo) on the phenyl ring improve antimicrobial potency by increasing lipophilicity and membrane permeability .

Table 3: Reaction Conditions for Chloroacetamide Derivatives

Compound Name Synthetic Route Catalyst/Solvent Yield (%) Reference
This compound Chloroacetylation of 2-amino-1,2,3-benzothiadiazole THF, triethylamine 70–75
N-(5-Chloropyridin-2-yl)-2-chloroacetamide Nucleophilic substitution DMF, KI 85
N-(Thiazol-2-yl)-2-chloroacetamide Condensation with thiocarbamoyl compounds Ethanolic NaOEt 65

Key Findings :

  • Reactivity : The benzothiadiazole derivative requires milder conditions for synthesis compared to pyridyl or thiazole derivatives due to the electron-deficient nature of the benzothiadiazole ring .
  • Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic KI improves yields in SN2 reactions for pyridyl derivatives .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. Its structural features, which include a benzothiadiazole moiety, suggest various mechanisms of action that can be harnessed for therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

N 2 1 3 benzothiadiazol 4 yl 2 chloroacetamide\text{N 2 1 3 benzothiadiazol 4 yl 2 chloroacetamide}

This structure is characterized by the presence of a benzothiadiazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds bearing similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. For example, compounds similar to this compound have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells .
CompoundCell LineIC50 (µM)Mechanism
4eMCF-70.28G2/M arrest
4iHepG29.6Apoptosis via caspase activation

2. Antibacterial Activity

The antibacterial properties of benzothiadiazole derivatives have been documented extensively. These compounds often demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Study Findings : Compounds structurally related to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

3. Antifungal Activity

Benzothiadiazole derivatives are also recognized for their antifungal properties. They have been tested against various fungal strains with promising results.

  • Efficacy : Studies indicate that these compounds can inhibit fungal growth by targeting specific metabolic pathways or disrupting membrane integrity .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of benzothiadiazole derivatives, it was found that a specific derivative induced significant cytotoxicity in MCF-7 cells with an IC50 value of 0.28 µg/mL. The study highlighted that treatment led to cell cycle arrest at the G2/M phase and increased apoptosis markers such as Bax and caspase 9 levels .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial effects of various benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating potent antibacterial activity .

Q & A

Q. What are the common synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between chloroacetyl chloride and a benzothiadiazole amine derivative. For example, in analogous syntheses (e.g., benzothiazole derivatives), reactions use dichloromethane or dioxane as solvents, triethylamine as a base, and carbodiimide coupling agents (e.g., EDC·HCl) at 273 K to room temperature . Yield optimization involves controlled stoichiometry, dropwise addition of reagents, and purification via recrystallization (e.g., ethanol or ethanol-DMF mixtures). Monitoring reaction completion via TLC or NMR is critical .

Q. What structural features influence the stability and reactivity of this compound?

Key features include the planar benzothiadiazole core, which facilitates π-π stacking, and the chloroacetamide side chain, which introduces electrophilic reactivity at the chlorine atom. The nitrogen atoms in the benzothiadiazole ring participate in hydrogen bonding (e.g., N–H⋯O interactions), stabilizing crystal packing . The dihedral angle between the benzothiadiazole and acetamide groups (e.g., ~79° in analogs) affects molecular conformation and intermolecular interactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with deshielding effects observed for aromatic protons adjacent to electronegative groups.
  • X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., SHELXL for refinement) .
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions dictate the crystal packing of this compound?

Crystal structures of related compounds reveal O–H⋯N and N–H⋯O hydrogen bonds, forming S(6) and R_2$$^2(8) motifs that stabilize dimers . π-π interactions between benzothiadiazole rings (centroid distances ~3.5–4.0 Å) contribute to layered packing. Dispersive Cl⋯Cl contacts (~3.4 Å) may also influence stability . Software like PLATON and Mercury (CSD 2.0) are used to analyze these interactions .

Q. What challenges arise in resolving contradictory bioactivity data for benzothiadiazole derivatives, and how can they be addressed?

Discrepancies in biological activity (e.g., anticancer vs. antibacterial efficacy) may stem from:

  • Structural variations : Minor substituent changes alter binding affinity (e.g., chloro vs. methyl groups).
  • Assay conditions : Varying cell lines or concentrations (e.g., IC50_{50} values in µM vs. nM ranges).
  • Solubility : Poor aqueous solubility of chloroacetamides may lead to false negatives. Mitigation strategies include standardized SAR studies, computational docking (e.g., AutoDock Vina), and co-crystallization with target proteins .

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

DFT calculations (e.g., B3LYP/6-31G**) model:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) predict nucleophilic attack sites (e.g., chloroacetamide chlorine).
  • Electrostatic potential maps : Highlight electrophilic regions for SN2 substitution.
  • Transition states : Simulate reaction pathways (e.g., amide bond formation) to optimize synthetic yields .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for benzothiadiazole-based therapeutics?

SAR studies combine:

  • Analog synthesis : Systematic variation of substituents (e.g., halogen, alkyl, aryl groups).
  • Biological screening : In vitro assays (e.g., MIC for antimicrobial activity).
  • Computational QSAR : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres for chloroacetyl chloride reactions to prevent hydrolysis .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with CheckCIF to resolve disorder or symmetry issues .

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